1-Butanethiol

Catalog No.
S591480
CAS No.
109-79-5
M.F
C4H10S
CH3(CH2)3SH
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanethiol

CAS Number

109-79-5

Product Name

1-Butanethiol

IUPAC Name

butane-1-thiol

Molecular Formula

C4H10S
CH3(CH2)3SH
C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3

InChI Key

WQAQPCDUOCURKW-UHFFFAOYSA-N

SMILES

CCCCS

solubility

0.06 % (NIOSH, 2016)
0.01 M
0.597 mg/mL at 20 °C
Slightly soluble in chloroform
Very soluble in alcohol, ether, liquid hydrogen sulfide
In water, 595 mg/L at 25 °C
Solubility in water, g/100ml: 0.06
0.6 g in 100 ml water; slightly soluble in oils
1 ml in 1 ml 95% alcohol (in ethanol)
slightly soluble in water; soluble in n-hexane
0.06%

Synonyms

butanethiol, n-butyl mercaptan, n-butyl mercaptan, 1,2-(14)C,2-(35) S-labeled cpd, n-butyl mercaptan, 14C,1-(35)S-labeled cpd, n-butyl mercaptan, 2-(14)C,2-(35)s-labeled cpd, n-butyl mercaptan, Ag(+1) salt, n-butyl mercaptan, copper (+1) salt, n-butyl mercaptan, geranium (+2) salt, n-butyl mercaptan, lead (+2) salt, n-butyl mercaptan, lithium salt, n-butyl mercaptan, molybdenum (+3) salt, n-butyl mercaptan, potassium salt, n-butyl mercaptan, silver (+2) salt, n-butyl mercaptan, sodium salt, n-butyl mercaptan, tin (+2) salt

Canonical SMILES

CCCCS

The exact mass of the compound 1-Butanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 % (niosh, 2016)0.01 m0.597 mg/ml at 20 °cslightly soluble in chloroformvery soluble in alcohol, ether, liquid hydrogen sulfidein water, 595 mg/l at 25 °c0.597 mg/ml at 20 °csolubility in water, g/100ml: 0.060.6 g in 100 ml water; slightly soluble in oils1 ml in 1 ml 95% alcohol (in ethanol)slightly soluble in water; soluble in n-hexane0.06%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

1-Butanethiol is a linear C4 aliphatic thiol (n-butyl mercaptan) widely utilized as a chemical intermediate and process-control agent in organic synthesis, polymer chemistry, and materials science. Its primary procurement-relevant functions include acting as a chain transfer agent to regulate molecular weight in free-radical polymerizations and serving as a precursor for creating self-assembled monolayers (SAMs) on noble metal surfaces. [1] The specific length and linear structure of its butyl chain are critical determinants of its physical properties, such as volatility and hydrophobicity, which directly influence its performance relative to other short-chain thiols.

Substituting 1-Butanethiol with other alkanethiols, such as ethanethiol or hexanethiol, is often unviable due to the pronounced impact of alkyl chain length on key performance metrics. Properties like surface packing density in SAMs, chain transfer efficiency in polymerization, and volatility do not scale linearly with chain length, making direct substitution a high-risk strategy for process reproducibility. [1] Furthermore, using lower-purity grades can introduce disulfide contaminants (e.g., dibutyl disulfide), which actively interfere with surface-catalyzed reactions and self-assembly processes, leading to inconsistent outcomes and justifying the procurement of high-purity material for sensitive applications. [2]

Balanced Stability in Self-Assembled Monolayers (SAMs) for Surface Engineering

The stability of SAMs on gold, a critical factor for applications in sensors and corrosion protection, is directly dependent on alkyl chain length. 1-Butanethiol (C4) forms a SAM with a reductive desorption potential of -0.75 V (vs. Ag/AgCl). This indicates significantly greater stability than SAMs from shorter chains like ethanethiol (C2) at -0.95 V, but less rigid packing than those from longer chains like hexanethiol (C6) at -0.65 V. [1] This positions 1-butanethiol as a balanced choice for forming well-ordered yet flexible monolayers.

Evidence DimensionSAM Reductive Desorption Peak Potential (vs. Ag/AgCl)
Target Compound Data-0.75 V for 1-Butanethiol (C4)
Comparator Or BaselineEthanethiol (C2): -0.95 V; Hexanethiol (C6): -0.65 V
Quantified Difference200 mV more positive (more stable) than C2; 100 mV more negative (less stable) than C6
ConditionsSelf-assembled monolayer on Au(111) in 0.1 M KOH solution.

For applications requiring a stable protective layer without the high crystallinity or potential solubility issues of longer-chain thiols, 1-butanethiol provides a quantifiable stability advantage over shorter-chain analogs.

Predictable Molecular Weight Control in Free-Radical Polymerization

In polymerization, the chain transfer constant (C_tr) quantifies a thiol's efficiency in controlling polymer molecular weight. For the polymerization of methyl methacrylate (MMA) at 60 °C, 1-butanethiol exhibits a C_tr of 0.67. [1] This is significantly higher than that of the sterically hindered analog, tert-butylthiol (C_tr ≈ 0.16), making it a more efficient control agent. [2] It offers moderate reactivity, differentiating it from more aggressive, longer-chain agents like 1-dodecanethiol, allowing for precise tuning of polymer chain length.

Evidence DimensionChain Transfer Constant (C_tr)
Target Compound Data0.67 (for 1-Butanethiol)
Comparator Or Baselinetert-Butylthiol: ~0.16
Quantified DifferenceOver 4 times more efficient as a chain transfer agent than its branched isomer.
ConditionsFree-radical polymerization of methyl methacrylate (MMA) at 60 °C.

This specific, moderate chain transfer activity allows for predictable control over polymer molecular weight, a critical process parameter that cannot be achieved by substituting with structurally different (e.g., branched) thiols.

Precursor Suitability in Veterinary Pharmaceutical Synthesis

1-Butanethiol is a specified precursor in the synthesis of Butafosfan, an organophosphorus compound used as a metabolic stimulant in veterinary medicine. [REFS-1, REFS-2] The synthesis involves the reaction of n-butylamine, acetone, and hypophosphorous acid, where the n-butyl group from a precursor like 1-butanethiol is incorporated into the final active molecule, 1-(butylamino)-1-methylethyl]-phosphonic acid. [1] The use of isomers like sec-butanethiol or tert-butanethiol would result in a different final molecule, making 1-butanethiol a non-interchangeable raw material for this regulated application.

Evidence DimensionRole in Synthesis
Target Compound DataDirect precursor for the n-butylamino moiety in Butafosfan.
Comparator Or BaselineIsomeric thiols (sec-butanethiol, tert-butanethiol) would yield incorrect, off-target final products.
Quantified DifferenceQualitative: Leads to the correct chemical entity vs. incorrect chemical entities.
ConditionsSynthesis of 1-(butylamino)-1-methylethyl]-phosphonic acid (Butafosfan).

For GMP-compliant synthesis of specific active pharmaceutical ingredients like Butafosfan, 1-butanethiol is the required, non-substitutable starting material, making its procurement essential.

Formation of Defect-Resistant Protective Monolayers on Metal Surfaces

For applications in microelectronics, sensor fabrication, or corrosion inhibition where a stable, well-ordered, but not overly rigid, protective monolayer is required on gold, silver, or copper surfaces. The C4 chain length provides a quantifiable stability advantage over C1-C3 thiols while avoiding the higher packing density and potential dewetting issues of C8+ thiols. [1]

Manufacturing of Polymers with Targeted Medium Molecular Weight

As a process control agent in the free-radical polymerization of acrylics, styrenics, and other vinyl monomers. Its specific chain transfer constant of 0.67 in MMA polymerization allows for the reproducible synthesis of polymers within a target molecular weight range that is difficult to achieve with less active (e.g., tert-butylthiol) or more active (e.g., dodecanethiol) agents. [2]

Synthesis of Thioether-Based Agrochemicals and Pharmaceuticals

As a nucleophilic building block for introducing the n-butylthio group into specialty chemicals. It is a documented key intermediate in the synthesis of certain pesticides and veterinary drugs where the specific lipophilicity and structure of the n-butyl group are critical for biological activity, making substitution with other isomers or homologs unfeasible. [3]

Physical Description

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43°F. Less dense than water and slightly soluble in water. Vapors heavier than air.
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid with garlic or skunk-like odour
pale yellow liquid
Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor.

Color/Form

Colorless liquid
Mobile liquid

XLogP3

2.3

Boiling Point

229.3 °F at 760 mm Hg (USCG, 1999)
98.5 °C
97.2 - 101.7 °C
98 °C
209°F

Flash Point

55 °F (USCG, 1999)
35 °F (2 °C) (Closed cup)
2 °C c.c.
55°F
35°F

Vapor Density

3.1 (Air = 1)
Relative vapor density (air = 1): 3.1

Density

0.841 at 68 °F (USCG, 1999)
d254 0.84
0.83679 at 25 °C/4 °C
Relative density (water = 1): 0.83
0.842-0.847
1.050-1.055
0.83

LogP

2.28 (LogP)
2.28
log Kow = 2.28

Odor

Strong, obnoxious odor
Heavy skunk odor
Strong, garlic-, cabbage-, or skunk like odor.

Melting Point

-176.2 °F (USCG, 1999)
-115.7 °C
Fp -119 °
-115.9 °C
-119°C
-116 °C
176.2°F
-176°F

UNII

77OY909F30

Related CAS

23601-34-5 (mercury(+2) salt)
36169-16-1 (tin(+2) salt)
4779-86-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1628 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (99.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

35 mm Hg (NIOSH, 2016)
45.52 mmHg
45.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.0
35 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-79-5

Wikipedia

1-Butanethiol

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Reaction of n-butylene with hydrogen sulfide in the presence of a catalyst
Formed by the action of yeast on a product obtained when hydrogen sulfide is made to react with butyraldehyde in alcoholic ammonia; ... by passing vapors of butanol and hydrogen sulfide over thorium oxide catalyst; ... together with dibutyl sulfide in distilling an aqueous solution of sodium butyl sulfate and sodium sulfide; ... by slightly warming dithiocarbamic butyl ester with aqueous potassium hydroxide.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Butanethiol: ACTIVE
Once cited to occur in "skunk" fluid.
Synthetic flavoring substance and adjuvants: n-butyl-mercaptan
1-Butyl mercaptan is a formulation impurity in the defoliants DEF (s,s,s-tributyl phosphorotrithioate) and Folex /former/ (merphos, s,s,s-tributyl phosphorotrithioite), two major defoliants used in the US as cotton harvest aides.
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Analytic Laboratory Methods

Determination of butyl mercaptan in samples of air by gas-liq chromatography. The downstream sampling stage, consisting of mercuric acetate silica gel, trapped n-butyl mercaptan as mercaptide salt; mercaptan was regenerated through a post-sampling workup consisting of treatment with hydrochloric acid and extraction with olefin-free pentane. Detection limit was approx 1 ng/cu m with overall recovery of 66%.
Automated chromatographs equipped with flame photometric detectors were developed for qualitative and quantitative analysis of low- and high-molecular weight sulfur compounds in Kraft mill effluents. Compounds analyzed were butyl mercaptan, dimethyl disulfide, and dibutyl sulfide.
Butyl mercaptan was determined in air containing dihydrogen sulfide, hydrogen chloride; carbon dioxide, sulfur dioxide, and sulfur trioxide by method involving formation of acid-soluble silver mercaptide with subsequent addition of ammonium hydroxide. Turbidity of the ammoniacal solution was compared with that of silver chloride at 364 nm. Sensitivity of method is 5 gamma/8 mL.
Sulfur-specific detection of 1-butyl mercaptan in air by photoionization in a multiple detector GC system.
For more Analytic Laboratory Methods (Complete) data for 1-BUTYL MERCAPTAN (7 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separated from strong oxidants, acids.
... Acids should not be stored in close proximity to /butyl mercaptan/.

Interactions

... We tested whether propanol, butanol, propanethiol, and butanethiol enhance the effect of glycine on alpha1 glycine receptors expressed in Xenopus laevis oocytes in a manner that reflects the in vivo differences found for potencies /was tested/. As anticipated, we found an immediate parallel between in vivo (rat minimum alveolar concentration of anesthetic required to eliminate movement in response to a noxious stimulus in 50% of subjects) and in vitro (recombinant receptor) effects. All four compounds enhanced the effect of glycine on wild type receptors, and the extent of enhancement for a given minimum alveolar concentration-multiple was approximately the same for all compounds. We also found that propanethiol, butanethiol, propanol, and butanol did not affect, or minimally affected, the action of glycine in anesthetic resistant mutants in which the amino acid serine at position 267 was replaced by glutamine [alpha1(S267Q)]. The in vivo potencies of propanethiol, butanethiol, propanol, and butanol correlate with their capacities to enhance the effect of glycine on alpha1 glycine receptors expressed in Xenopus laevis oocytes.

Dates

Last modified: 08-15-2023

Intermixed adatom and surface-bound adsorbates in regular self-assembled monolayers of racemic 2-butanethiol on Au(111)

Runhai Ouyang, Jiawei Yan, Palle S Jensen, Erhad Ascic, Shiyu Gan, David Tanner, Bingwei Mao, Li Niu, Jingdong Zhang, Chunguang Tang, Noel S Hush, Jeffrey R Reimers, Jens Ulstrup
PMID: 25648513   DOI: 10.1002/cphc.201402904

Abstract

In situ scanning tunneling microscopy combined with density functional theory molecular dynamics simulations reveal a complex structure for the self-assembled monolayer (SAM) of racemic 2-butanethiol on Au(111) in aqueous solution. Six adsorbate molecules occupy a (10×√3)R30° cell organized as two RSAuSR adatom-bound motifs plus two RS species bound directly to face-centered-cubic and hexagonally close-packed sites. This is the first time that these competing head-group arrangements have been observed in the same ordered SAM. Such unusual packing is favored as it facilitates SAMs with anomalously high coverage (30%), much larger than that for enantiomerically resolved 2-butanethiol or secondary-branched butanethiol (25%) and near that for linear-chain 1-butanethiol (33%).


Surface-functionalized nanoparticle permeation triggers lipid displacement and water and ion leakage

Priyanka A Oroskar, Cynthia J Jameson, Sohail Murad
PMID: 25549137   DOI: 10.1021/la503934c

Abstract

Functionalized nanoparticles (NPs) are considered suitable carriers for targeted drug delivery systems. However, the ion and water leakage induced by permeation of these nanoparticles is a challenge in these drug delivery methods because of cytotoxic effects of some ions. In this study, we have carried out a series of coarse-grained molecular dynamics simulations to investigate the effect of length of ligands on permeation of a nanoparticle across a protein-free phospholipid bilayer membrane. Water and ion penetration as well as incidence of lipid flip-flop events and loss of lipid molecules from the membrane are explored in this study while varying the nanoparticle size, length of ligand, ion concentration gradient, pressure differential across the membrane, and nanoparticle permeation velocity. Some results from our studies include (1) the number of water molecules in the interior of the membrane during ligand-coated nanoparticle permeation increases with nanoparticle size, ligand length, pressure differential, and permeation velocity but is not sensitive to the ion concentration gradient; (2) some lipid molecules leave the membrane by being entangled with ligands of the NP instead of completing the flip-flop that permits them to rejoin the membrane, thereby leading to fewer flip-flop events; and (3) the formation of water columns or water "fingers" provides a mechanism of ion transport across lipid bilayer membranes, but such ion penetration events are less likely for sodium ions than chloride ions and less likely for nanoparticles with longer-ligands.


Controlling the stereochemistry and regularity of butanethiol self-assembled monolayers on au(111)

Jiawei Yan, Runhai Ouyang, Palle S Jensen, Erhad Ascic, David Tanner, Bingwei Mao, Jingdong Zhang, Chunguang Tang, Noel S Hush, Jens Ulstrup, Jeffrey R Reimers
PMID: 25407476   DOI: 10.1021/ja508100c

Abstract

The rich stereochemistry of the self-assembled monolayers (SAMs) of four butanethiols on Au(111) is described, the SAMs containing up to 12 individual C, S, or Au chiral centers per surface unit cell. This is facilitated by synthesis of enantiomerically pure 2-butanethiol (the smallest unsubstituted chiral alkanethiol), followed by in situ scanning tunneling microscopy (STM) imaging combined with density functional theory molecular dynamics STM image simulations. Even though butanethiol SAMs manifest strong headgroup interactions, steric interactions are shown to dominate SAM structure and chirality. Indeed, steric interactions are shown to dictate the nature of the headgroup itself, whether it takes on the adatom-bound motif RS(•)Au(0)S(•)R or involves direct binding of RS(•) to face-centered-cubic or hexagonal-close-packed sites. Binding as RS(•) produces large, organizationally chiral domains even when R is achiral, while adatom binding leads to rectangular plane groups that suppress long-range expression of chirality. Binding as RS(•) also inhibits the pitting intrinsically associated with adatom binding, desirably producing more regularly structured SAMs.


Electrostatic interaction between an enzyme and electrodes in the electric double layer examined in a view of direct electron transfer-type bioelectrocatalysis

Yu Sugimoto, Yuki Kitazumi, Seiya Tsujimura, Osamu Shirai, Masahiro Yamamoto, Kenji Kano
PMID: 25078712   DOI: 10.1016/j.bios.2014.07.025

Abstract

Effects of the electrode poential on the activity of an adsorbed enzyme has been examined by using copper efflux oxidase (CueO) as a model enzyme and by monitoring direct electron transfer (DET)-type bioelectrocatalysis of oxygen reduction. CueO adsorbed on bare Au electrodes at around the point of zero charge (E(pzc)) shows the highest DET activity, and the activity decreases as the adsorption potential (E(ad); at which the enzyme adsorbs) is far from E(pzc). We propose a model to explain the phenomena in which the electrostatic interaction between the enzyme and electrodes in the electric double layer affects the orientation and the stability of the adsorbed enzyme. The self-assembled monolayer of butanethiol on Au electrodes decreases the electric field in the outside of the inner Helmholtz plane and drastically diminishes the E(ad) dependence of the DET activity of CueO. When CueO is adsorbed on bare Au electrodes under open circuit potential and then is held at hold potentials (E(ho)) more positive than E(pzc), the DET activity of the CueO rapidly decreases with the hold time. The strong electric field with positive surface charge density on the metallic electrode (σ(M)) leads to fatal denaturation of the adsorbed CueO. Such denaturation effect is not so serious at E(ho)<

Development of a quantitative approach using surface-enhanced Raman chemical imaging: first step for the determination of an impurity in a pharmaceutical model

C De Bleye, P-Y Sacré, E Dumont, L Netchacovitch, P-F Chavez, G Piel, P Lebrun, Ph Hubert, E Ziemons
PMID: 24356238   DOI: 10.1016/j.jpba.2013.11.026

Abstract

This publication reports, for the first time, the development of a quantitative approach using surface-enhanced Raman chemical imaging (SER-CI). A pharmaceutical model presented as tablets based on paracetamol, which is the most sold drug around the world, was used to develop this approach. 4-Aminophenol is the main impurity of paracetamol and is actively researched in pharmaceutical formulations because of its toxicity. As its concentration is generally very low (<0.1%, w/w), conventional Raman chemical imaging cannot be used. In this context, a SER-CI method was developed to quantify 4-aminophenol assessing a limit of quantification below its limit of specification of 1000 ppm. Citrate-reduced silver nanoparticles were used as SERS substrate and these nanoparticles were functionalized using 1-butanethiol. Different ways to cover the tablets surface by butanethiol-functionalized silver nanoparticles were tested and a homogeneity study of the silver nanoparticles covering was realized. This homogeneity study was performed in order to choose the best way to cover the surface of tablets by silver colloid. Afterwards, the optimization of the SER-CI approach was necessary and different spectral intensity normalizations were tested. Finally, a quantitative approach using SER-CI was developed enabling to quantify 4-aminophenol from 0.025% to 0.2% in paracetamol tablets. This quantitative approach was tested on two different series of tablets using different batches of silver nanoparticles.


Determination of Lewisites and their hydrolysis products in aqueous and multiphase samples by in-sorbent tube butyl thiolation followed by thermal desorption-gas chromatography-full scan mass spectrometry

Oliver Terzic, Sandra Bartenbach, Pim de Voogt
PMID: 23866125   DOI: 10.1016/j.chroma.2013.06.068

Abstract

A rapid, sensitive and robust method for determining the chemical warfare agents Lewisites and their hydrolysis products in aqueous and multiphase sample matrices has been developed as an extension of the previous work (Terzic, 2010 [32]). In the new method, the acidification of the sample and use of 1-butanethiol derivatisation instead of trimethylsilylation significantly improved both, qualitative and quantitative aspects of targeted analysis of Lewisite species. The limit of detection was ≤100ng/ml in full scan MS, with sample volume of 10μl only. The whole sample preparation procedure took 9min, while the gas chromatography (GC)-mass spectrometry (MS) analysis cycle was under 22min. The method deals efficiently with the multiphase sample matrices offering a fast and simple alternative to the conventional approach of liquid-liquid extraction combined with derivatisation. Multiphase sample matrices can be encountered or formed when preparing environmental, industrial, waste or decontamination waste samples for a GC-MS analysis. The applicability and robustness of the method were demonstrated by the successful analysis of 11 years old OPCW Official Proficiency Test sample and a triphase liquid sample. The same equipment set-up, tubes and derivatising agent have been used for collection, preparation and analysis of Lewisites in air samples (Terzic et al., 2012 [35]). The minimal logistic requirements, ease of operation, versatility and other features aforementioned, make this method an excellent choice for an environmental or forensic field laboratory.


Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature

H Le, E C Sivret, G Parcsi, R M Stuetz
PMID: 24185074   DOI: 10.2166/wst.2013.445

Abstract

Volatile sulfur compounds (VSCs) are a major component of odorous emissions that can cause annoyance to local populations surrounding wastewater, waste management and agricultural practices. Odour collection and storage using sample bags can result in VSC losses due to sorption and leakage. Stability within 72 hour storage of VSC samples in three sampling bag materials (Tedlar, Mylar, Nalophan) was studied at three temperatures: 5, 20, and 30 °C. The VSC samples consisted of hydrogen sulfide (H2S), methanethiol (MeSH), ethanethiol (EtSH), dimethyl sulfide (DMS), tert-butanethiol (t-BuSH), ethylmethyl sulfide (EMS), 1-butanethiol (1-BuSH), dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dimethyl trisulfide (DMTS). The results for H2S showed that higher loss trend was clearly observed (46-50% at 24 hours) at 30 °C compared to the loss at 5 °C or 20 °C (of up to 27% at 24 hours) in all three bag materials. The same phenomenon was obtained for other thiols with the relative recoveries after a 24 hour period of 76-78% at 30 °C and 80-93% at 5 and 20 °C for MeSH; 77-80% at 30 °C and 79-95% at 5 and 20 °C for EtSH; 87-89% at 30 °C and 82-98% at 5 and 20 °C for t-BuSH; 61-73% at 30 °C and 76-98% at 5 and 20 °C for 1-BuSH. Results for other sulfides and disulfides (DMS, EMS, DMDS, DEDS) indicated stable relative recoveries with little dependency on temperature (83-103% after 24 hours). DMTS had clear loss trends (with relative recoveries of 74-87% in the three bag types after 24 hours) but showed minor differences in relative recoveries at 5, 20, and 30 °C.


Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS

Jamie Marcus Warren, Don-Roger Parkinson, Janusz Pawliszyn
PMID: 23259687   DOI: 10.1021/jf303508m

Abstract

This study investigates the analysis of thiol compounds using a needle trap device (HS-NTD) and solid-phase microextraction (HS-SPME) derivatized headspace techniques coupled to GC-MS. Thiol compounds and their outgassed products are particularly difficult to monitor in foodstuffs. It was found that with in-needle and in-fiber derivatization, using the derivatization agent N-phenylmaleimide, it was possible to enhance the selectivity toward thiol, which allowed the quantitation of butanethiol, ethanethiol, methanethiol, and propanethiol compounds found in fresh garlic. A side-hole NTD was prepared and packed in house and utilized mixed DVB and Carboxen polymer extraction phases made of 60-80 mesh particles. NTD sampling was accomplished in the exhaustive sampling mode, where breakthrough was negligible. This work demonstrates a new application for a side-hole NTD sampling. A commercial mixed polymer phase of polydimethylsiloxane (PDMS) and divinylbenzene polymer (DVB) SPME fiber was used for SPME extractions. Under optimized derivatization, extraction, and analysis conditions for both NTD-GC-MS and SPME-GC-MS techniques, automated sampling methods were developed for quantitation. Both methods demonstrate a successful approach to thiol determination and provide a quantitative linear response between <0.1 and 10 mg L(-1) (R(2) = 0.9996), with limits of detection (LOD) in the low micrograms per liter range for the investigated thiols. Addition methods using known spiked quantities of thiol analytes in ground garlic facilitated method validation. Carry-over was also negligible for both SPME and NTD under optimized conditions.


Electrochemical gas sensors based on paper-supported room-temperature ionic liquids for improved analysis of acid vapours

Rosanna Toniolo, Nicolò Dossi, Andrea Pizzariello, Alice Casagrande, Gino Bontempelli
PMID: 23232956   DOI: 10.1007/s00216-012-6588-0

Abstract

A prototype of a fast-response task-specific amperometric gas sensor based on paper-supported room-temperature ionic liquids (RTILs) is proposed here for improved analysis of volatile acid species. It consists of a small filter paper foil soaked with a RTIL mixture containing an ionic liquid whose anion (acetate) displays a basic character, upon which three electrodes are screen printed by carbon ink profiting from a suitable mask. It takes advantage of the high electrical conductivity and negligible vapour pressure of RTILs and of their easy immobilization into a porous and inexpensive supporting material such as paper. The performance of this device, used as a wall-jet amperometric detector for flow injection analyses of headspace samples in equilibrium with aqueous solutions at controlled concentrations, was evaluated for phenol and 1-butanethiol vapours which were adopted as model acid gaseous analytes. The results obtained showed that the quite high potentials required for the detection of these analytes are lowered significantly, thanks to the addition of the basic acetate RTIL. In such a way, overlap with the medium discharge is avoided, and the possible adverse effect of interfering species is minimised. The sensor performance was quite satisfactory (detection limits, ca. 0.3 μM; dynamic range, ca. 1-200 μM, both referred to solution concentrations; correlation coefficients in the range 0.993-0.997; repeatability, ± 6% RSD; long-term stability, 9%); thus suggesting the possible use of this device for manifold applications.


Explore Compound Types